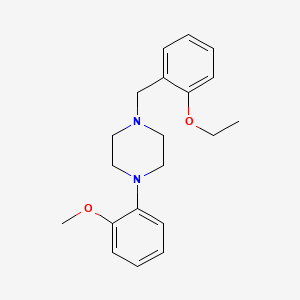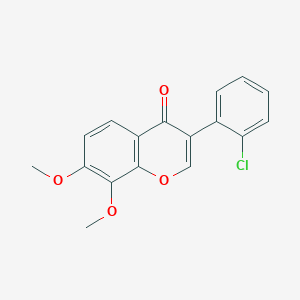![molecular formula C19H21NO4 B5760560 methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)
methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate, also known as DPA-M, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the class of N-acylphenylalanines and has been shown to exhibit promising properties in various studies.
Mecanismo De Acción
The exact mechanism of action of methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate is not fully understood. However, studies have suggested that it may work by inhibiting the production of inflammatory cytokines and reactive oxygen species, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate in lab experiments is its ability to selectively target specific pathways and processes. Additionally, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate has been shown to exhibit low toxicity and good bioavailability. However, one of the limitations of using methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate. One potential area of focus is its use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate and its potential applications in other areas of medicine. Finally, research is needed to develop more cost-effective synthesis methods for methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate, which could make it more accessible to researchers.
Métodos De Síntesis
The synthesis of methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate involves the reaction of 3,4-dimethylphenol and N-(4-aminophenyl)acetamide in the presence of acetic anhydride and pyridine. The resulting product is then treated with methyl iodide to obtain the final compound, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate.
Aplicaciones Científicas De Investigación
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties in various in vitro and in vivo studies. Additionally, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
methyl 2-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-4-9-17(10-14(13)2)24-12-18(21)20-16-7-5-15(6-8-16)11-19(22)23-3/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVQEQOXBWKLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)

![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)





